N-allyl-N-(2-oxopropyl)-acetamide
Description
N-allyl-N-(2-oxopropyl)-acetamide is an acetamide derivative featuring an allyl group and a 2-oxopropyl substituent on the nitrogen atom. This compound has been studied in the context of radical-mediated cyclization reactions for synthesizing indoline scaffolds. In one study, it served as a model substrate (compound 1a) under photochemical conditions with tris(trimethylsilyl) silane (TTMSS) in acetonitrile, yielding 47% of the indoline product . The presence of the allyl group facilitates radical cyclization, while the 2-oxopropyl moiety may influence steric and electronic properties during reactivity.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-(2-oxopropyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C8H13NO2/c1-4-5-9(8(3)11)6-7(2)10/h4H,1,5-6H2,2-3H3 |
InChI Key |
VEWMSNMBEDKGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(CC=C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-allyl-N-(2-iodophenyl)acetamide (Compound 1a)
N-(2-(2-oxopropyl)phenyl)acetamide
- Structure: Lacks the allyl group but retains the 2-oxopropyl substituent attached to a phenyl ring (C₁₁H₁₃NO₂) .
- The absence of an allyl group limits cyclization pathways compared to N-allyl-N-(2-oxopropyl)-acetamide .
Heterocyclic Derivatives
III-37: N-allyl-N-(3-(4-chlorophenyl)-1-cyclohexyl-2-oxoazetidin-3-yl)acetamide
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structure: Integrates a morpholinone ring with acetyl and isopropylphenyl groups.
- Synthesis : Achieved 58% yield via acetylation, with detailed NMR and MS characterization .
Alkyl-Substituted Analogues
N-ACETYL-N-(2-METHYLPROPYL)ACETAMIDE
- Structure: Branched isopropyl group instead of allyl/2-oxopropyl (C₈H₁₅NO₂) .
- Properties : Higher lipophilicity (logP ~1.2 predicted) due to alkyl chains, contrasting with the polar ketone in the target compound.
2-Chloro-N-(2,2-dimethyl-3-oxopropyl)-N-methylacetamide
- Structure : Chlorine substituent and dimethyl-3-oxopropyl group.
- Reactivity : The chlorine atom may enhance electrophilicity, enabling nucleophilic substitutions—unlike the allyl group’s radical reactivity in the target compound .
Key Findings and Implications
- Reactivity: this compound’s allyl group is critical for radical cyclization, whereas azetidinone derivatives (e.g., III-37) leverage β-lactam rings for biological activity .
- Synthetic Efficiency : Ugi reactions (71% yield) outperform radical methods (47%) in yield but require distinct starting materials .
- Structural Effects: The 2-oxopropyl group in the target compound balances polarity and steric demand, contrasting with morpholinone’s rigidity or alkyl derivatives’ lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
